N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-13(27)14-7-6-8-15(11-14)23-20(28)17-12-25(2)19-18(17)24-22(30)26(21(19)29)16-9-4-3-5-10-16/h3-12H,1-2H3,(H,23,28)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZWFQBQOOUWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (CAS Number: 923234-46-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 402.4 g/mol. The structure features a pyrrolopyrimidine core which is known for various biological activities. The compound's structural characteristics suggest potential interactions with biological targets relevant to therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives tested against HepG2 and MCF-7 cells exhibited IC50 values as low as 0.76 μM, indicating strong antiproliferative activity .
- Mechanism of Action : The mechanism underlying the anticancer effects often involves the induction of apoptosis and inhibition of specific signaling pathways such as VEGFR-2. Compounds have been shown to upregulate pro-apoptotic factors like caspase-3 and caspase-9 in treated cells .
Case Studies
Case Study 1: Anticancer Efficacy
A study investigating a series of pyrrolopyrimidine derivatives found that certain modifications significantly increased their anticancer efficacy. These modifications included acetylation and methylation at specific positions on the phenyl rings . The derivatives showed enhanced selectivity towards cancer cells compared to normal cells.
Case Study 2: Antimicrobial Testing
In a comparative study on similar compounds, several pyrrolopyrimidine derivatives were synthesized and screened for antimicrobial activity. Results indicated that modifications at the 5-position led to increased activity against Gram-positive and Gram-negative bacteria .
Research Findings Summary
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have indicated that compounds similar to N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide exhibit significant anti-inflammatory effects. For instance, molecular docking studies have suggested that these compounds may act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. The inhibition of this enzyme can lead to reduced production of leukotrienes, which are mediators of inflammation .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Pyrrolo[3,2-d]pyrimidine derivatives have shown promise as inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines by targeting multiple receptor tyrosine kinases (RTKs) involved in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the phenyl rings and the incorporation of various substituents can enhance its potency and selectivity against specific targets. For example:
| Modification | Effect |
|---|---|
| Addition of halogens | Increased potency against VEGFR |
| Alkyl substitutions on nitrogen | Improved solubility and bioavailability |
| Variations in carbon skeletons | Altered binding affinity to target enzymes |
In Silico Studies
A case study involving molecular docking simulations demonstrated that N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl derivatives bind effectively to the active site of 5-lipoxygenase. The binding energy calculations indicated a strong interaction between the compound and the enzyme, suggesting a potential pathway for drug development targeting inflammatory diseases .
In Vivo Efficacy
In vivo studies using animal models have shown that derivatives of this compound can significantly reduce tumor growth in xenograft models by inhibiting angiogenesis and inducing apoptosis in tumor cells. These findings highlight the therapeutic potential of pyrrolo[3,2-d]pyrimidine derivatives in cancer treatment .
Comparison with Similar Compounds
Core Structure Variations
Table 1: Core Heterocycle Comparison
Key Insights :
- The pyrrolo[3,2-d]pyrimidine core (target and ) offers planar rigidity, favoring interactions with flat binding pockets (e.g., ATP sites in kinases).
- Triazolo and thiazolo cores () introduce additional nitrogen or sulfur atoms, altering electronic properties and solubility.
- Larger fused systems (e.g., pyrimido[4,5-d]pyrimidinone in ) may enhance binding affinity but reduce synthetic accessibility .
Substituent Analysis
Table 2: Substituent Impact on Properties
Key Insights :
- The carboxamide group (target, ) is critical for hydrogen bonding with biological targets, whereas ethyl carboxylate () may reduce affinity due to ester hydrolysis susceptibility.
- Hydroxyl and methoxy groups () improve solubility but may increase metabolic clearance.
- Chlorophenyl and dipentylamino groups () enhance lipophilicity, favoring blood-brain barrier penetration but risking toxicity .
Q & A
Q. How should researchers interpret conflicting bioactivity data between in vitro and in silico models?
- Answer :
- False positives in silico : Validate docking hits with orthogonal assays (e.g., SPR for binding affinity).
- Cellular context : Account for efflux pumps or metabolic enzymes in cell lines that may reduce observed activity .
- Structural analogs : Cross-reference with compounds like ’s pyrazolo[1,5-a]pyrimidines to identify scaffold-specific trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
